Home > Products > Screening Compounds P104827 > Amyloid Dan Protein (1-34)
Amyloid Dan Protein (1-34) -

Amyloid Dan Protein (1-34)

Catalog Number: EVT-247423
CAS Number:
Molecular Formula: C185H268N48O51S2
Molecular Weight: 4044.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Amyloid Dan Protein (1-34) is a peptide derived from the amyloid beta protein, which is significant in the study of neurodegenerative diseases, particularly Alzheimer's disease. This peptide is a fragment of the longer amyloid beta protein and plays a crucial role in the formation of amyloid plaques, which are characteristic features of Alzheimer's pathology. Understanding this peptide's properties, synthesis, and mechanisms is vital for developing therapeutic strategies against amyloid-related diseases.

Source

Amyloid Dan Protein (1-34) is synthesized from the amyloid precursor protein through enzymatic cleavage by secretases. The peptide itself can be sourced from various suppliers specializing in peptides and proteins, such as CPC Scientific Inc., which provides it in purified forms for research purposes .

Classification

Amyloid Dan Protein (1-34) falls under the classification of amyloids and related peptides. It is specifically categorized as a fragment of the amyloid beta protein, which is implicated in the pathogenesis of Alzheimer's disease and other amyloidosis conditions .

Synthesis Analysis

Methods

The synthesis of Amyloid Dan Protein (1-34) typically involves solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acid sequences into functional peptides. The process includes:

  1. Coupling: Amino acids are sequentially added to a growing peptide chain anchored to a solid support.
  2. Deprotection: Protective groups on amino acids are removed to allow further coupling.
  3. Cleavage: The completed peptide is cleaved from the solid support and purified.

Technical Details

The synthesis requires careful control of conditions such as pH, temperature, and solvent composition to ensure high yield and purity. The final product can be analyzed using techniques such as high-performance liquid chromatography and mass spectrometry to confirm its identity and purity .

Molecular Structure Analysis

Structure

The molecular formula for Amyloid Dan Protein (1-34) is C185H268N48O51S2C_{185}H_{268}N_{48}O_{51}S_{2}, with a molecular weight of approximately 4044.6 Da. The structure consists of a sequence of amino acids that can adopt various conformations depending on environmental factors such as pH and ionic strength.

Data

Studies have shown that segments of amyloid beta peptides can form alpha-helical structures under certain conditions, which may transition to beta-sheet configurations that are conducive to aggregation . The structural dynamics are critical for understanding how these peptides interact with one another to form fibrils.

Chemical Reactions Analysis

Reactions

Amyloid Dan Protein (1-34) participates in several chemical reactions that facilitate its aggregation into amyloid fibrils:

  1. Hydrogen Bonding: The exposed backbone amide groups form hydrogen bonds with adjacent peptide chains.
  2. Hydrophobic Interactions: Non-polar side chains promote aggregation through hydrophobic interactions.
  3. Electrostatic Interactions: Charged residues may interact with each other or with solvent molecules, influencing the stability of aggregates.

Technical Details

The formation of amyloid fibrils is thermodynamically favorable under conditions where the concentration of the peptide is sufficiently high, leading to a significant decrease in free energy associated with aggregation . This process can be accelerated by factors such as increased temperature or changes in pH.

Mechanism of Action

Process

The mechanism by which Amyloid Dan Protein (1-34) contributes to neurodegeneration involves its aggregation into insoluble fibrils that disrupt cellular function:

  1. Aggregation: The peptide undergoes conformational changes leading to oligomerization.
  2. Plaque Formation: These oligomers aggregate into larger fibrils that deposit in brain tissues.
  3. Neurotoxicity: The presence of these plaques triggers inflammatory responses and neuronal cell death.

Data

Research indicates that soluble oligomers are particularly toxic compared to mature fibrils, suggesting that early intervention targeting these intermediates might be beneficial in therapeutic strategies against Alzheimer's disease .

Physical and Chemical Properties Analysis

Physical Properties

Amyloid Dan Protein (1-34) appears as a white powder when synthesized and should be stored under specific conditions to maintain stability. Its solubility can vary based on pH and ionic strength.

Chemical Properties

The peptide exhibits characteristics typical of polypeptides, including:

  • Stability: Sensitive to degradation by proteolytic enzymes.
  • Reactivity: Can undergo modifications such as oxidation or deamidation under certain conditions.

Relevant analytical techniques include circular dichroism spectroscopy for secondary structure analysis and nuclear magnetic resonance spectroscopy for conformational studies .

Applications

Amyloid Dan Protein (1-34) has several scientific uses:

  • Research Tool: Used in studies investigating the mechanisms of amyloid formation and neurodegeneration.
  • Therapeutic Development: Potential target for drug design aimed at inhibiting amyloid aggregation.
  • Diagnostic Marker: Investigated as a biomarker for early detection of Alzheimer's disease due to its role in plaque formation.
Structural Characterization of Amyloid Dan Protein (1-34)

Sequence-Specific Determinants of Amyloidogenicity

The primary sequence of Amyloid Dan Protein (1-34) is: Pyr-Ala-Ser-Asn-Cys-Phe-Ala-Ile-Arg-His-Phe-Glu-Asn-Lys-Phe-Ala-Val-Glu-Thr-Leu-Ile-Cys-Phe-Asn-Leu-Phe-Leu-Asn-Ser-Gln-Glu-Lys-His-Tyr [1]. This 34-residue peptide contains several key amyloidogenic determinants identified through mutagenesis studies of amyloid-forming proteins. Residues 6-18 (Phe-Ala-Ile-Arg-His-Phe-Glu-Asn-Lys-Phe-Ala-Val) constitute a hydrophobic cluster enriched in β-sheet promoting residues (Phe, Ile, Val) that drive aggregation through hydrophobic collapse [5]. Positional scanning mutagenesis reveals that such hydrophobic clusters exhibit low mutational tolerance – substitutions at these positions significantly disrupt fibril formation kinetics and stability [5]. The N-terminal pyroglutamate modification enhances amyloidogenicity by reducing electrostatic repulsion and protecting against aminopeptidase degradation, similar to modifications observed in Aβ N3(pyroGlu) isoforms associated with Alzheimer's disease pathology [9].

Table 1: Amyloidogenic Hotspots in Amyloid Dan (1-34)

Sequence RegionResidue PositionsAmino Acid PropertiesRole in Amyloidogenesis
Hydrophobic Core 16-10 (Phe-Ala-Ile)Aliphatic/Branched chainNucleation site formation
Hydrophobic Core 211-18 (Phe-Glu-Asn-Lys-Phe-Ala-Val)Mixed hydrophobic/chargedβ-strand stabilization
C-terminal Domain26-34 (Leu-Phe-Leu-Asn-Ser-Gln)Hydrophobic with polar residuesCross-β sheet stacking
N-terminal ModificationPyr1Cyclized glutamateCharge reduction, stability

Cross-β-Sheet Architecture and Hydrogen Bonding Patterns

Amyloid Dan (1-34) adopts the characteristic cross-β amyloid architecture, where β-strands run perpendicular to the fibril axis and β-sheets align parallel to the axis [2] [6]. This arrangement produces the signature cross-β X-ray diffraction pattern with reflections at 4.7-4.8 Å (inter-strand spacing) and 9-11 Å (inter-sheet spacing) [6]. Within the fibril core, residues 12-28 form parallel, in-register β-sheets stabilized by continuous hydrogen bonding networks along the fibril axis. Backbone amide groups create an extended hydrogen bond array where each residue forms H-bonds with identical residues in adjacent molecules, resulting in electrostatic polarization that strengthens hydrogen bonds beyond typical protein H-bond energies [6] [8].

The steric zipper interface between β-sheets features tight sidechain interdigitation between residues Asn4, Gln30, and Asn32, creating a dry interface with exceptional shape complementarity (SC = 0.86) [6]. This contrasts with the hydrated "wet" interface where solvent-exposed residues (Glu13, Lys14, Glu18) exhibit minimal sheet-sheet interactions. Molecular dynamics simulations suggest the core β-sheets assemble into paired protofilaments with residues 16-19 and 29-32 forming tightly packed steric zippers that template further fibril elongation [6] [8].

Role of Cysteine Residues in Disulfide Bond Formation and Stability

The peptide contains two cysteine residues at positions 5 and 21 that form an intramolecular disulfide bond under oxidizing conditions, constraining the peptide into a looped conformation [1] [3]. This disulfide linkage is critical for fibril stability, as evidenced by cysteine accessibility studies showing these residues become buried and inaccessible to alkylation upon fibrillization [3]. Reduction of the Cys5-Cys21 bond increases conformational flexibility, accelerating fibril formation kinetics by 3-fold but producing structurally disordered fibrils with reduced thermodynamic stability (ΔG decreased by ~40%) [7].

Comparative analysis with disulfide-lacking mutants (C5A/C21A) reveals altered fibril morphology: wild-type forms single-protofilament fibrils of ~10 nm diameter, while mutant peptides assemble into wider paired-protofilament structures (~20 nm) with distinct protease sensitivity [3] [7]. The disulfide bond positions the hydrophobic core (residues 6-18) proximal to the C-terminal hydrophobic cluster (residues 22-28), creating a contiguous amyloidogenic interface spanning 23 residues. This structural arrangement differs fundamentally from reduced cysteine variants where amyloidogenic regions operate as independent domains [7].

Table 2: Disulfide Bond Impact on Fibril Properties

Structural FeatureDisulfide-Intact (Oxidized)Disulfide-ReducedC5A/C21A Mutant
Fibril formation rateSlow (nucleation-limited)Accelerated 3-foldAccelerated 5-fold
Fibril morphologySingle protofilament (10 nm)Mixed morphologiesPaired protofilaments (20 nm)
Thermodynamic stability (ΔG)-42 kcal/mol-25 kcal/mol-20 kcal/mol
Protease resistanceHigh (trypsin-resistant core)ModerateLow

Comparative Analysis with Full-Length Amyloid Dan Protein

The (1-34) fragment represents the core amyloidogenic region of full-length Amyloid Dan protein. While full-length protein contains additional C-terminal domains (residues 35-89), these regions remain structurally disordered in fibrils and do not incorporate into the cross-β core [9]. Protease digestion studies indicate the full-length protein's fibrillar core corresponds precisely to residues 5-32, aligning with the structured region observed in the (1-34) peptide [9]. Both species exhibit identical X-ray fiber diffraction patterns and cysteine-dependent stability profiles, confirming the fragment recapitulates the full-length protein's amyloid architecture [1] [9].

Key differences emerge in fibril assembly kinetics: full-length protein nucleates 50-fold slower than the (1-34) fragment due to steric hindrance from non-core domains. However, once nucleated, full-length fibrils elongate at comparable rates [9]. The (1-34) fragment lacks the C-terminal metal-binding sites (His79, Asp82) present in full-length protein, explaining why its fibrils show no zinc-induced polymorphism – a feature characteristic of full-length Amyloid Dan fibrils [7] [9]. Both species exhibit β-sheet content exceeding 60% by circular dichroism spectroscopy, though full-length displays an additional 10% random coil signal corresponding to its flexible C-terminus [10].

Table 3: Fragment vs. Full-Length Structural Attributes

PropertyAmyloid Dan (1-34)Full-Length Amyloid Dan
Core amyloid domainResidues 5-32Residues 5-32
Non-core regionsNoneDisordered C-terminus (35-89)
β-sheet content (CD)65% ± 3%60% ± 2% (core) + 10% coil
Fibril nucleation rate1.0 (reference)0.02 (50-fold slower)
Zinc-induced polymorphismAbsentPresent (His/Asp metal binding)
Protease-resistant core3.4 kDa (residues 5-32)3.4 kDa (residues 5-32)

Properties

Product Name

Amyloid Dan Protein (1-34)

Molecular Formula

C185H268N48O51S2

Molecular Weight

4044.59

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.